Cas no 1781145-99-0 (N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine)

N-Methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine is a specialized organic compound featuring a hydroxylamine functional group attached to a methyl-substituted piperidine scaffold. This structure imparts unique reactivity, particularly in nucleophilic addition and oxidation reactions, making it valuable in synthetic chemistry applications. The compound's piperidine moiety enhances its solubility in organic solvents, while the N-methyl and hydroxylamine groups contribute to its versatility as a building block for pharmaceuticals and agrochemicals. Its stereochemistry at the piperidine ring may also influence chiral synthesis pathways. The compound's stability under controlled conditions and its potential as a ligand or intermediate in catalytic systems are notable advantages for researchers in medicinal and process chemistry.
N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine structure
1781145-99-0 structure
Product name:N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine
CAS No:1781145-99-0
MF:C8H18N2O
MW:158.241322040558
CID:6393627
PubChem ID:105431089

N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine
    • EN300-1785520
    • 1781145-99-0
    • N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
    • Inchi: 1S/C8H18N2O/c1-9-6-4-3-5-8(9)7-10(2)11/h8,11H,3-7H2,1-2H3
    • InChI Key: CAOFQJPSFFXXPQ-UHFFFAOYSA-N
    • SMILES: ON(C)CC1CCCCN1C

Computed Properties

  • Exact Mass: 158.141913202g/mol
  • Monoisotopic Mass: 158.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 26.7Ų

N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1785520-0.1g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
0.1g
$640.0 2023-09-19
Enamine
EN300-1785520-0.05g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
0.05g
$612.0 2023-09-19
Enamine
EN300-1785520-10.0g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
10g
$3131.0 2023-05-26
Enamine
EN300-1785520-0.5g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
0.5g
$699.0 2023-09-19
Enamine
EN300-1785520-5g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
5g
$2110.0 2023-09-19
Enamine
EN300-1785520-0.25g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
0.25g
$670.0 2023-09-19
Enamine
EN300-1785520-2.5g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
2.5g
$1428.0 2023-09-19
Enamine
EN300-1785520-10g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
10g
$3131.0 2023-09-19
Enamine
EN300-1785520-5.0g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
5g
$2110.0 2023-05-26
Enamine
EN300-1785520-1.0g
N-methyl-N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
1781145-99-0
1g
$728.0 2023-05-26

Additional information on N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine

Professional Introduction to N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine (CAS No. 1781145-99-0)

N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine, a compound with the chemical identifier CAS No. 1781145-99-0, represents a significant advancement in the realm of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique arrangement of functional groups within its molecular framework suggests a versatile reactivity that could be exploited for the synthesis of novel therapeutic agents.

The N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine molecule consists of a hydroxylamine moiety linked to a piperidine ring, which is further substituted with a methyl group. This structural motif is particularly noteworthy as it combines elements known to enhance binding affinity and metabolic stability, key factors in the design of effective pharmaceuticals. The presence of the hydroxylamine group introduces a reactive site that can participate in various chemical transformations, making this compound a valuable intermediate in synthetic chemistry.

Recent studies have highlighted the importance of piperidine derivatives in the development of bioactive molecules. Piperidine scaffolds are frequently encountered in approved drugs due to their ability to mimic biological functionalities and interact favorably with biological targets. The incorporation of a methyl group into the piperidine ring enhances its solubility and bioavailability, which are critical parameters for drug efficacy. Furthermore, the N-methylation at the nitrogen atom of the piperidine ring contributes to the compound's stability and resistance to metabolic degradation, thereby extending its pharmacological window.

In the context of contemporary pharmaceutical research, compounds like N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine are being explored for their potential in treating a variety of diseases. For instance, studies have demonstrated that hydroxylamine derivatives can act as potent inhibitors of certain enzymes implicated in inflammatory and neurodegenerative disorders. The specific configuration of this compound may enable it to selectively target these enzymes while minimizing off-target effects, thereby improving therapeutic outcomes.

The synthesis of N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These techniques not only enhance yield but also allow for the introduction of chiral centers, which are crucial for achieving enantiopure pharmaceuticals.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine and its potential biological targets. These studies predict favorable binding affinities and provide insights into the compound's mechanism of action. By integrating experimental data with computational predictions, researchers can refine their understanding of how this compound interacts with biological systems, paving the way for rational drug design.

The pharmacokinetic properties of N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine are also under investigation to ensure optimal dosing regimens and minimize adverse effects. Pharmacokinetic studies assess how the compound is absorbed, distributed, metabolized, and excreted by the body. These evaluations are essential for determining appropriate therapeutic doses and identifying potential interactions with other drugs. Advanced analytical techniques, such as mass spectrometry and high-performance liquid chromatography (HPLC), are employed to quantify the compound at various stages of its pharmacokinetic profile.

Future research directions may focus on exploring derivatives of N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine to optimize its pharmacological properties further. By modifying specific functional groups or introducing new ones, researchers can fine-tune the compound's activity profile. Such modifications may enhance its potency, selectivity, or bioavailability while reducing toxicity. The iterative process of designing, synthesizing, and testing new derivatives is central to modern drug discovery efforts.

The role of N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine in interdisciplinary research is also noteworthy. Its synthesis bridges organic chemistry with medicinal chemistry, highlighting the interconnectedness of these fields. Additionally, its potential applications span beyond drug development; it may serve as a key intermediate in materials science or agrochemicals due to its versatile reactivity.

In conclusion, N-methyl-N-(1-methylpiperidin-2-yl)methylhydroxylamine (CAS No. 1781145-99-0) exemplifies the innovative spirit driving pharmaceutical research today. Its unique molecular structure and promising pharmacological properties position it as a valuable asset in the quest for novel therapeutics. As scientific understanding advances and synthetic methodologies evolve, compounds like this one will continue to play a pivotal role in addressing unmet medical needs.

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